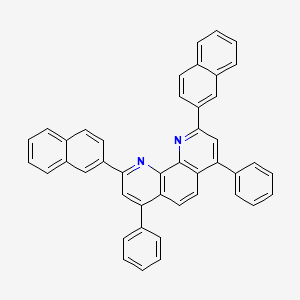
2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline
Vue d'ensemble
Description
“2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline” is a complex organic compound. It contains two naphthalene groups, two phenyl groups, and a phenanthroline group. The presence of these aromatic systems suggests that this compound may have interesting photophysical properties .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the presence of the conjugated aromatic systems. This could be confirmed using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the aromatic systems. For example, the compound would likely exhibit strong absorption in the UV-Vis region and possibly fluorescence . The exact properties would need to be determined experimentally.Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
2,9-Bis(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline, as part of the phenanthroline derivatives family, is significant in the field of Organic Light-Emitting Diodes (OLEDs). A derivative, 4,7-bis(naphthalene-β-yl)-1,10-phenanthroline (β-BNPhen), demonstrates high thermal stability, large electron mobility, and excellent n-doping ability. It is used in multifunctional layers to enhance the efficiency and stability of OLEDs (Bin et al., 2020).
Electroluminescent Characteristics in OLEDs
A study on 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) based fluorescent blue OLEDs reveals its potential as a hole-transport and emitting layer, indicating its relevance to phenanthroline derivatives in creating efficient blue OLEDs (Zhang et al., 2014).
High-Performance Liquid Chromatography (HPLC) for OLEDs and Organic Solar Cells (OSCs)
Phenanthroline derivatives like 2,9-di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline are important in the analysis of electron transport and hole blocking materials in OLEDs and OSCs. An HPLC method has been established to investigate degradation processes of these materials (Auschill et al., 2012).
Photophysical Properties in Copper(I) Complexes
Phenanthroline derivatives are also used in synthesizing copper(I) complexes. A specific compound, 2-(naphthalen-2-yl)-1-phenyl-1H-imidazo[4,5-f][1,10]phenanthroline, and its corresponding CuI complex, have been studied for their potential as cheap emitting materials due to their high-energy-emitting properties (Li et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,9-dinaphthalen-2-yl-4,7-diphenyl-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N2/c1-3-13-31(14-4-1)39-27-41(35-21-19-29-11-7-9-17-33(29)25-35)45-43-37(39)23-24-38-40(32-15-5-2-6-16-32)28-42(46-44(38)43)36-22-20-30-12-8-10-18-34(30)26-36/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESMNQMWRSEIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695173 | |
| Record name | 2,9-Di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1174006-43-9 | |
| Record name | 2,9-Di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




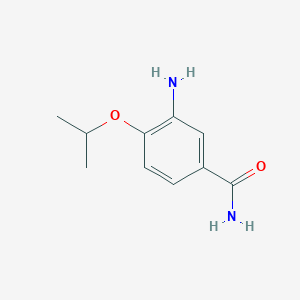

![(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6590624.png)


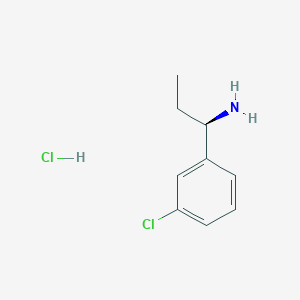
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin](/img/structure/B6590660.png)
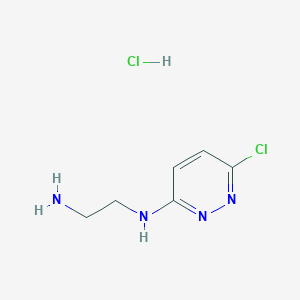
![[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B6590672.png)


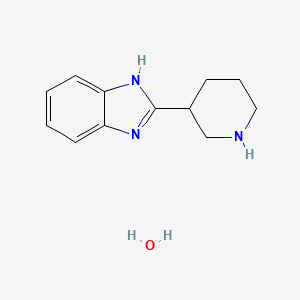
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine hydrofluoride](/img/structure/B6590704.png)